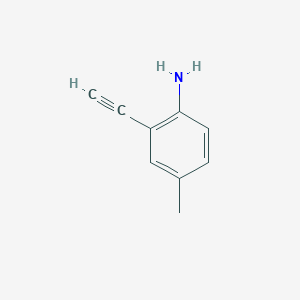

2-Ethynyl-4-methylaniline

Übersicht

Beschreibung

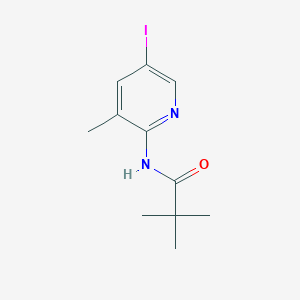

2-Ethynyl-4-methylaniline is a chemical compound that is part of the aniline family, characterized by an ethynyl group attached to the second carbon of the aniline ring and a methyl group attached to the fourth carbon. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, properties, and potential reactions.

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for creating a variety of substituted anilines, which could be applicable to the synthesis of this compound. The process is noted for its moderate to excellent yields and broad substrate scope, indicating that a similar approach might be used for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . These techniques allow for the determination of molecular geometries, intra- and inter-molecular interactions, and active sites of the compounds. For this compound, such analyses would provide detailed information about its structure and potential reactive sites.

Chemical Reactions Analysis

The chemical reactions involving compounds with ethynyl and aniline components can be complex. The palladium-catalyzed reaction mentioned in the first paper could potentially be adapted to synthesize derivatives of this compound. Additionally, the functionalization of related compounds, such as 2,2'-bipyridines, has been achieved through methods like Corey–Fuchs olefination . These reactions could inform the development of methodologies for modifying the ethynyl group in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be studied using spectroscopic and computational methods . These studies include the analysis of vibrational assignments, chemical shifts, and molecular electrostatic potential (MEP) maps. Such analyses are crucial for understanding the reactivity, stability, and potential applications of this compound. Theoretical calculations, such as density functional theory (DFT), can predict various properties and complement experimental findings.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Structure

The synthesis and characterization of 2-ethynyl-4-methylaniline derivatives have been investigated using techniques like X-ray crystallography, FT-IR, UV–Visible spectroscopy, and computational methods. These studies help in understanding the molecular geometry, intra- and inter-molecular interactions, and electronic structures of such compounds (Yıldırım et al., 2016).

Polymer Synthesis and Analysis

Polymer films derived from ethynyl and methylaniline compounds, including this compound, have been analyzed in various acidic conditions. These studies are important for understanding the electroactive properties and the acid-base transitions of these polymers, which have implications in materials science (D'aprano et al., 1992).

Gas Sensing Applications

Ethynylated-thiourea derivatives, which include structures like this compound, have been used in the development of resistive-type CO2 gas sensors. These sensors, which operate at room temperature, demonstrate the potential of ethynylated compounds in environmental monitoring and industrial applications (Daud et al., 2019).

Photocatalytic Activity

Research on the photocatalytic activity of compounds functionalized with this compound derivatives has shown promising results, particularly in the degradation of pollutants like methyl orange. This suggests potential applications in environmental remediation and sustainable chemistry (Patra et al., 2022).

Chemical Synthesis and Reactions

Compounds related to this compound have been used in the synthesis of various organic structures through processes like silver-mediated reactions. These synthetic strategies highlight the versatility of ethynyl compounds in organic chemistry and drug development (Liu et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethynyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOACWPANOYCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348803 | |

| Record name | 2-ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215589-37-0 | |

| Record name | 2-ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)